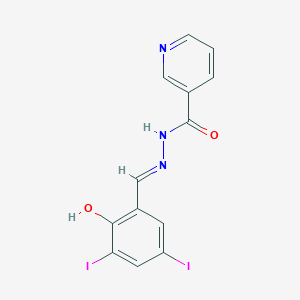![molecular formula C18H27NO3 B5967884 3-[2-(3-methoxyphenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5967884.png)
3-[2-(3-methoxyphenyl)ethyl]-1-(3-methoxypropanoyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3-methoxyphenyl)ethyl]-1-(3-methoxypropanoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is also known as MDPV, which stands for Methylenedioxypyrovalerone. MDPV is a synthetic stimulant drug that has gained popularity in recent years due to its potent effects on the central nervous system.
作用机制
MDPV acts as a potent dopamine reuptake inhibitor, which leads to increased levels of dopamine in the brain. This effect is similar to that of cocaine and amphetamines, which are also dopamine reuptake inhibitors. MDPV has also been found to have affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MDPV has been found to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is a measure of its stimulant effects. MDPV has also been found to produce hyperthermia, which is an increase in body temperature. This effect is similar to that of other stimulant drugs such as cocaine and amphetamines.
实验室实验的优点和局限性
MDPV has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in pure form. This makes it a useful tool for studying the effects of dopamine reuptake inhibitors on the central nervous system. One limitation is that MDPV has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on MDPV. One area of interest is the development of new dopamine reuptake inhibitors that are more potent and selective than MDPV. Another area of interest is the study of the long-term effects of MDPV on the central nervous system. Finally, there is a need for more research on the potential therapeutic uses of MDPV, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, MDPV is a synthetic stimulant drug that has gained popularity in recent years due to its potent effects on the central nervous system. It acts as a dopamine reuptake inhibitor and has been found to produce a range of biochemical and physiological effects. MDPV has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
MDPV is synthesized through the reaction of 3,4-methylenedioxyphenyl-2-propanone with propanoyl chloride in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with piperidine to yield MDPV. The synthesis of MDPV is relatively simple and can be accomplished using standard laboratory techniques.
科学研究应用
MDPV has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to increased levels of dopamine in the brain. This effect is similar to that of cocaine and amphetamines, which are also dopamine reuptake inhibitors. MDPV has also been found to have affinity for the serotonin transporter, which may contribute to its psychoactive effects.
属性
IUPAC Name |
3-methoxy-1-[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-21-12-10-18(20)19-11-4-6-16(14-19)9-8-15-5-3-7-17(13-15)22-2/h3,5,7,13,16H,4,6,8-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFYNEYJYWABDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC(C1)CCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-({1-[2-(methylthio)benzoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5967818.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5967825.png)

![3-{1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5967829.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine](/img/structure/B5967831.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B5967839.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5967847.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5967854.png)
![3-ethyl-4-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperazinone](/img/structure/B5967857.png)
![N-(2,3-difluorobenzyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5967872.png)
![2-ethyl-3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5967878.png)
![4-((hydroxyimino){4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,5-oxadiazol-3-amine](/img/structure/B5967887.png)
![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B5967891.png)
![[3-benzyl-1'-(3-methoxyphenyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B5967902.png)